REACTION_CXSMILES
|
[C:1]1([NH:7][C:8](=[S:18])[NH:9]/[N:10]=[CH:11]/[C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)C.O.O.O.O.O.O.[Fe](Cl)(Cl)Cl>[C:1]1([NH:7][C:8]2[S:18][C:11]([C:12]3[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=3)=[N:10][N:9]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4.5.6.7.8|
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC(N/N=C/C=1C=NC=CC1)=S
|
Name
|
|
Quantity
|
47 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Fe](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
was concentrated by rotary evaporation
|
Type
|
ADDITION
|
Details
|
The residue was diluted with a 1M solution of sodium hydroxide (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (8×75 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
gravity-filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC=1SC(=NN1)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 25.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |